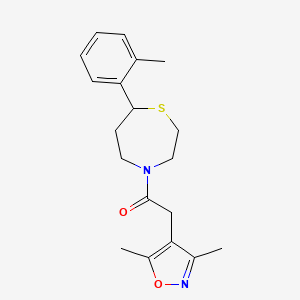

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-13-6-4-5-7-16(13)18-8-9-21(10-11-24-18)19(22)12-17-14(2)20-23-15(17)3/h4-7,18H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHWDDXRKDPJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.47 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiazepane structures. The process has been optimized to yield high purity and efficiency, often characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | Activity Against | Method Used | Reference |

|---|---|---|---|

| 2e | Staphylococcus aureus | Disc diffusion | |

| 4e | Mycobacterium tuberculosis | Lowenstein-Jensen |

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce cell death in certain cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in glioma cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Protein Functions : Similar compounds have been shown to inhibit bromodomain-containing proteins which play a role in gene regulation.

- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- A study demonstrated that a related isoxazole derivative exhibited significant antibacterial activity against resistant strains of bacteria.

- Another investigation highlighted the anti-inflammatory potential of thiazepane derivatives in preclinical models.

Comparison with Similar Compounds

Triazole-Based Ethanones

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a ketone-functionalized backbone but replaces the isoxazole and thiazepane groups with a triazole ring and sulfonylphenyl substituent. Key differences include:

- Reactivity : The triazole-thioether linkage in ’s compound may confer higher electrophilicity compared to the isoxazole-thiazepane system, influencing nucleophilic substitution pathways .

- Synthetic Routes: The target compound’s synthesis likely involves multi-step heterocyclic ring formation (e.g., isoxazole via cyclocondensation), whereas ’s derivative uses α-halogenated ketones and triazole-thiol intermediates under basic conditions (sodium ethoxide in ethanol) .

Oxazole Derivatives

Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- () features a simpler oxazole ring without fused sulfur-containing heterocycles. Structural contrasts include:

- Substituent Effects : The propyl group in may lower polarity, whereas the o-tolyl group in the target compound could enhance lipophilicity and π-π stacking interactions .

Pharmacological and Physicochemical Properties

While explicit data for the target compound are absent in the evidence, inferences can be drawn from analogs:

Key Observations :

- The target compound’s fused isoxazole-thiazepane system may offer unique binding modes compared to simpler triazole or oxazole derivatives.

- The o-tolyl group in the thiazepane ring could sterically hinder interactions compared to ’s planar sulfonylphenyl group, affecting target selectivity .

Q & A

Q. What are the optimal synthetic pathways for preparing 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, and how can reaction conditions be systematically optimized?

Methodological Answer: Key steps involve coupling the isoxazole and thiazepane moieties via nucleophilic substitution or condensation reactions. For example:

- Step 1: Synthesize the thiazepane core using a ring-closing reaction with o-tolyl-substituted precursors, as described in similar protocols for 1,4-thiazepanes .

- Step 2: Introduce the isoxazole fragment via ketone functionalization, employing reflux in ethanol/acetic acid (common in heterocyclic synthesis ).

- Optimization: Use a fractional factorial design to test variables (solvent polarity, temperature, catalyst). For instance, sodium ethoxide in ethanol (as in ) may enhance yield compared to acetic acid-mediated conditions.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for the thiazepane ring protons (δ 2.5–3.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm) .

- HRMS: Confirm molecular ion [M+H]+ with ≤2 ppm error. For example, a calculated m/z of 343.1684 (C19H23N2O2S) should match experimental data.

- IR: Validate carbonyl stretch (C=O at ~1700 cm⁻¹) and thiazepane C-S-C vibrations (650–750 cm⁻¹).

Note: Isomeric byproducts (e.g., thiazepane ring conformers) may complicate interpretation. Use variable-temperature NMR to distinguish dynamic effects .

Q. Which purification strategies are effective for isolating the target compound from synthetic byproducts?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (as in ) for high-purity isolation.

- Column Chromatography: Optimize mobile phase (e.g., hexane/ethyl acetate gradient) based on TLC Rf values (e.g., toluene:EtOAc:H2O = 8.7:1.2:1.1 ).

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for challenging separations.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural elucidation of this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, leveraging its robustness in handling twinned data and partial occupancy disorders .

- Strategy:

- Collect high-resolution data (≤1.0 Å) to resolve thiazepane ring conformations.

- Apply TWIN/BASF commands in SHELXL for twinned crystals.

- Validate with R1 ≤ 5% and wR2 ≤ 12%.

Example: A study using SHELXD for isoxazole derivatives achieved R1 = 4.2% despite 30% twinning .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the o-tolyl and isoxazole substituents?

Methodological Answer:

- Analog Synthesis: Replace o-tolyl with p-fluorophenyl or cyclohexyl groups (see for analogous substitutions).

- Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization.

- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines.

- Data Analysis: Correlate substituent electronic parameters (Hammett σ) with IC50 values.

Table: Hypothetical SAR Data

| Substituent (R) | logP | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|---|

| o-Tolyl | 3.2 | 0.45 | 0.12 |

| p-Fluorophenyl | 2.9 | 0.78 | 0.25 |

| Cyclohexyl | 4.1 | >10 | 0.03 |

Q. How should researchers address contradictions in spectroscopic vs. computational data (e.g., NMR chemical shift predictions vs. experimental results)?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts.

- Discrepancy Resolution:

- If experimental δH for the isoxazole methyl is 2.3 ppm vs. predicted 2.1 ppm, assess solvent effects (e.g., DMSO vs. CDCl3).

- Use molecular dynamics simulations to account for conformational flexibility in the thiazepane ring .

Example: A 0.2 ppm deviation in carbonyl 13C shifts may arise from crystal packing forces not modeled in simulations.

Q. What strategies are recommended for evaluating metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Assays:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Degradant Identification: Use HRMS/MS to detect oxidative metabolites (e.g., sulfoxide formation on the thiazepane sulfur).

- Computational Tools: Predict sites of metabolism with MetaSite or similar software.

Key Finding: Isoxazole rings are generally metabolically stable, but the thiazepane’s sulfur may undergo oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.